5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone: is a complex organic compound with the molecular formula C27H23BrN6O3 and a molecular weight of 559.427 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the condensation reaction between 5-Bromo-2-hydroxybenzaldehyde and the corresponding hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology
In biological research, hydrazones like this compound are studied for their potential as enzyme inhibitors and antimicrobial agents. They can interact with biological molecules, leading to various biological effects .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Hydrazones are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in material science .
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and other biological processes. Additionally, its hydrazone moiety can interact with biological molecules, leading to inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxybenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 5-Bromo-2-hydroxybenzaldehyde (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
Uniqueness
The uniqueness of 5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone lies in its specific structural features, such as the presence of the bromine atom and the dibenzyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C27H23BrN6O3 |
---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
1,7-dibenzyl-8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C27H23BrN6O3/c1-32-24-23(25(36)34(27(32)37)17-19-10-6-3-7-11-19)33(16-18-8-4-2-5-9-18)26(30-24)31-29-15-20-14-21(28)12-13-22(20)35/h2-15,35H,16-17H2,1H3,(H,30,31)/b29-15+ |
InChI Key |
LNQWAXJBHVDCHB-WKULSOCRSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N/N=C/C4=C(C=CC(=C4)Br)O)CC5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)NN=CC4=C(C=CC(=C4)Br)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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